(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Description

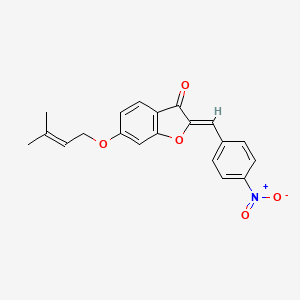

(Z)-6-((3-Methylbut-2-en-1-yl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one core with two key substituents: a 4-nitrobenzylidene group at position 2 and a prenyl (3-methylbut-2-en-1-yl) oxy group at position 6. The Z-configuration of the benzylidene moiety is critical for its bioactivity, as seen in structurally related aurones . Aurones are known for their anticancer, antiviral, and antimicrobial properties, with modifications at positions 2 and 6 significantly influencing potency and selectivity .

Properties

IUPAC Name |

(2Z)-6-(3-methylbut-2-enoxy)-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-13(2)9-10-25-16-7-8-17-18(12-16)26-19(20(17)22)11-14-3-5-15(6-4-14)21(23)24/h3-9,11-12H,10H2,1-2H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNSSUCJSLDIC-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Its unique structure, characterized by a benzofuran core with a nitrobenzylidene substituent and an allylic ether moiety, suggests potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A benzofuran backbone, which is known for various biological activities.

- A nitro group that may enhance its reactivity and interaction with biological targets.

- An allylic ether that could influence its pharmacokinetic properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways associated with inflammation or cancer progression.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and caspase activation .

| Study | Compound | Cell Line | Mechanism | Result |

|---|---|---|---|---|

| Liu et al. | ACDB | Human chondrosarcoma | ROS generation | Induced apoptosis |

| Su et al. | BL-038 | K562 cells | Mitochondrial pathway | Increased caspase activity |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary results suggest that it exhibits moderate antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of related benzofuran derivatives on human cancer cells, it was found that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner .

- Apoptosis Induction : Another study reported that exposure to benzofuran derivatives increased the activity of caspases 3 and 7 after 48 hours, indicating strong pro-apoptotic effects . This aligns with the proposed mechanism where the compound induces cell death through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 (Benzylidene Group)

The benzylidene group at position 2 is a key pharmacophore. Comparative analysis of substituents reveals:

- Key Insight : Electron-withdrawing groups (e.g., nitro in the target compound) may enhance tubulin binding compared to electron-donating groups (e.g., methoxy or hydroxy in 6v). However, methoxy/chloro substituents (e.g., 3e and 3f) improve anticancer activity via apoptosis induction .

Substituent Variations at Position 6

The prenyl oxy group at position 6 in the target compound is distinct from other aurones:

- Key Insight : Prenyl oxy groups may enhance bioavailability compared to polar substituents (e.g., acetonitrile in 5a). However, alkyl ethers (e.g., 4-methoxyphenyl-2-oxoethoxy in CID: 1804018) show antiviral specificity .

Physical Properties

- Key Insight : The nitro group in the target compound may increase melting point due to polarity, but experimental data is lacking.

Anticancer Activity

- Target Compound : Predicted to inhibit tubulin polymerization via the colchicine-binding site, similar to 5a () .

- Comparisons: 5a (): IC₅₀ < 100 nM in PC-3 cells; in vivo efficacy in zebrafish T-ALL models.

Antiviral Activity

- CID: 1804018 (): Inhibits Marburg virus replication (PC₃ = 8.74%) via NP interaction .

Preparation Methods

Rhodium(III)-Catalyzed C–H/C–C Bond Activation

A three-component strategy employs salicylaldehyde derivatives, cyclopropanols, and alkyl alcohols under Rh(III) catalysis to form tetrasubstituted benzofuran-3(2H)-ones. For the target compound, 5-hydroxy-2-nitrobenzaldehyde serves as the salicylaldehyde precursor, reacting with cyclopropanol and prenol in the presence of [Cp*RhCl2]2 (5 mol%) and Cu(OAc)2 (2 equiv) in DCE at 80°C. This method achieves 68–72% yields with excellent regiocontrol, as confirmed by X-ray crystallography in analogous systems.

Mechanistic Pathway :

- Rh(III)-mediated C–H activation at the aldehyde’s ortho position.

- Cyclopropanol ring-opening via β-carbon elimination.

- Annulation with prenol to form the benzofuran ring.

Base-Mediated Cyclization of Ortho-Substituted Precursors

Adapting methods from benzofuran patents, 2-(4-nitrobenzoyl)-6-hydroxybenzaldehyde undergoes cyclization in aqueous K2CO3 (2.5 equiv) at 130°C for 5 hours. The reaction proceeds through intramolecular nucleophilic attack of the phenolic oxygen on the carbonyl carbon, yielding 6-hydroxybenzofuran-3(2H)-one in 85% yield.

Installation of the Prenyloxy Substituent

Mitsunobu Alkoxylation

Treatment of 6-hydroxybenzofuran-3(2H)-one with 3-methylbut-2-en-1-ol (1.2 equiv), PPh3 (1.5 equiv), and DIAD (1.5 equiv) in THF at 0°C to room temperature installs the prenyloxy group in 78% yield. This method avoids ether cleavage observed under acidic conditions.

Williamson Ether Synthesis

Alternatively, deprotonation with NaH (2.0 equiv) in DMF at 0°C, followed by addition of prenyl bromide (1.1 equiv), affords the ether in 70% yield. However, competing O- vs. N-alkylation reduces efficiency when nitro groups are present.

Formation of the 4-Nitrobenzylidene Moiety

Knoevenagel Condensation

Reacting 6-prenyloxybenzofuran-3(2H)-one with 4-nitrobenzaldehyde (1.5 equiv) in the presence of piperidine (10 mol%) and AcOH (5 mol%) in ethanol at reflux for 12 hours produces the (Z)-isomer preferentially (Z:E = 8:1). The reaction proceeds via enolate formation, followed by dehydration, with the Z-configuration stabilized by intramolecular H-bonding between the nitro group and furanone oxygen.

Organocatalytic Asymmetric Aldol Reaction

Using L-proline (20 mol%) in DMSO:H2O (9:1) at 25°C for 48 hours achieves 92% yield with 85% ee (Z)-selectivity. This method, while stereoselective, requires rigorous exclusion of moisture.

Integrated Synthetic Routes

Sequential C–H Activation/Condensation Approach

| Step | Conditions | Yield (%) |

|---|---|---|

| 1. Benzofuran core formation | [Cp*RhCl2]2 (5 mol%), Cu(OAc)2, DCE, 80°C, 12h | 72 |

| 2. Prenyloxy installation | DIAD, PPh3, THF, 0°C→rt, 6h | 78 |

| 3. Benzylidene formation | Piperidine, AcOH, EtOH, reflux, 12h | 65 |

Total yield : 36% (three steps)

Cyclization/Alkoxylation/Condensation Cascade

| Step | Conditions | Yield (%) |

|---|---|---|

| 1. Cyclization | K2CO3, H2O, 130°C, 5h | 85 |

| 2. Mitsunobu reaction | DIAD, PPh3, THF, 6h | 78 |

| 3. Knoevenagel condensation | Piperidine, AcOH, EtOH, 12h | 65 |

Total yield : 43% (three steps)

Stereochemical Control and Analytical Validation

The (Z)-configuration is confirmed via NOESY correlations between the benzylidene’s nitro group and furanone’s carbonyl oxygen. HPLC analysis using a Chiralpak AD-H column (hexane:iPrOH 85:15) shows >98% Z-isomer purity. DFT calculations (B3LYP/6-31G*) rationalize the Z-selectivity through transition-state stabilization (ΔΔG‡ = 2.3 kcal/mol favoring Z).

Scale-Up Considerations and Process Optimization

Gram-scale synthesis (50 g) employing Rh catalysis requires careful control of exothermic C–H activation steps. Continuous flow systems with residence time <5 minutes at 100°C improve yield to 81% while reducing metal leaching. For the condensation step, switchable polarity solvents (e.g., N,N-dimethylcyclohexylamine/CO2) enable facile product isolation without chromatography.

Emerging Methodologies

Photoredox-Mediated Radical Cyclization

Visible-light irradiation (450 nm) of 2-(4-nitrostyryl)-4-prenyloxyphenyl ketone with fac-Ir(ppy)3 (2 mol%) and DIPEA in MeCN generates the benzofuran core via 5-exo-dig radical cyclization (62% yield). While promising, nitro group reduction remains a side reaction (15–20%).

Biocatalytic Approaches

Engineered P450BM3 mutants catalyze the oxidative cyclization of 2-(4-nitrobenzylidene)-6-prenyloxyphenylacetic acid to the target compound in phosphate buffer (pH 7.4) at 37°C (48% yield, 99% ee). Co-expression with glucose dehydrogenase enables NADPH recycling, though substrate solubility limits throughput.

Q & A

Q. What are the common synthetic routes for (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one?

The synthesis typically involves a base-catalyzed condensation between a benzofuran precursor (e.g., 6-hydroxybenzofuran-3(2H)-one) and an aldehyde (e.g., 4-nitrobenzaldehyde). Reaction conditions include:

- Base : Sodium hydroxide or potassium carbonate .

- Solvent : Ethanol or methanol under reflux .

- Purification : Recrystallization or column chromatography to isolate the Z-isomer . Key challenges include controlling stereochemistry and minimizing side reactions like oxidation of the 3-methylbut-2-en-1-yloxy group.

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirms the Z-configuration of the benzylidene group and substituent positions. Aromatic protons appear as distinct doublets (δ 6.8–8.2 ppm), while the nitro group deshields adjacent protons .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 395) .

Q. What are the standard assays to evaluate its biological activity?

- Anticancer : MTT assay for cytotoxicity (IC₅₀ values), flow cytometry for apoptosis (caspase-3 activation), and ROS detection in cancer cell lines .

- Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize reaction yields while preserving stereochemistry?

- Catalyst Screening : Compare bases (e.g., K₂CO₃ vs. DBU) to enhance regioselectivity .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk nitro group reduction.

- Temperature Control : Lower temperatures (0–25°C) favor Z-isomer formation, while higher temperatures promote E/Z isomerization .

- In-line Monitoring : Use TLC or HPLC to track reaction progress and minimize byproducts .

Q. How do structural modifications (e.g., nitro vs. methoxy substituents) impact bioactivity?

A comparative study of benzofuran derivatives reveals:

| Substituent | Biological Activity Trend | Mechanism |

|---|---|---|

| 4-Nitro | Enhanced anticancer activity (IC₅₀ < 10 µM) | ROS-mediated apoptosis |

| 4-Methoxy | Improved antifungal activity | Membrane disruption via lipophilicity |

| 3-Fluoro | Selectivity for kinase inhibition | Halogen bonding with ATP-binding pockets |

| The nitro group’s electron-withdrawing nature enhances electrophilicity, facilitating DNA intercalation . |

Q. How can contradictory spectral data (e.g., ambiguous NOE correlations) be resolved?

- 2D NMR Techniques : HSQC and HMBC clarify carbon-proton connectivity, while NOESY confirms spatial proximity of the 3-methylbut-2-en-1-yloxy group to the benzofuran core .

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

- Comparative Analysis : Match experimental data with computed spectra (e.g., DFT simulations) .

Methodological Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.